molecular formula C13H18BN3O5 B7957499 4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7957499
M. Wt: 307.11 g/mol
InChI Key: DIJPQPBDNGWWHO-UHFFFAOYSA-N
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Description

4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound with the molecular formula C12H17BN2O4 It is a derivative of benzamide, featuring both amino and nitro functional groups, as well as a boronic ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The nitro and amino groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both amino and nitro groups, which provide a balance of reactivity and stability. The boronic ester group further enhances its utility in cross-coupling reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

4-amino-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O5/c1-12(2)13(3,4)22-14(21-12)8-5-7(11(16)18)6-9(10(8)15)17(19)20/h5-6H,15H2,1-4H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJPQPBDNGWWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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